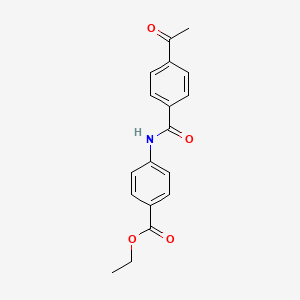

Ethyl 4-(4-acetylbenzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-acetylbenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzene ring, which is further substituted with an acetylbenzoyl group and an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylbenzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-acetylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-acetylbenzamido)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzamides or benzoates.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Local Anesthetic Activity :

- Research indicates that compounds similar to ethyl 4-(4-acetylbenzamido)benzoate exhibit local anesthetic properties. Such compounds can be designed to enhance their efficacy by modifying their structures to optimize their pharmacokinetic profiles, including onset time and duration of action .

- Case studies on benzoate derivatives have shown promising results in local anesthesia, indicating that structural modifications can lead to improved anesthetic effects while minimizing toxicity .

-

Antimicrobial Properties :

- Some studies have focused on the antimicrobial activity of related benzoate compounds. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Drug Delivery Systems :

Material Science Applications

- Polymer Synthesis :

- Coatings and Adhesives :

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

- Local Anesthesia : A study evaluated the anesthetic efficacy of several benzoate derivatives in animal models, demonstrating that modifications to the this compound structure could significantly enhance local anesthetic effects while reducing systemic toxicity .

- Antimicrobial Activity : In vitro tests have shown that derivatives of this compound exhibit significant antibacterial activity against common pathogens, suggesting potential use in topical formulations for infections .

- Polymer Development : Research has indicated successful incorporation of this compound into biodegradable polymer systems, resulting in materials suitable for medical implants that degrade safely within the body .

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-acetylbenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-acetylbenzamido)benzoate can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate: Lacks the acetylbenzoyl group, making it less complex and potentially less active in certain applications.

Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate: Contains an acetyloxy group instead of an acetyl group, which can alter its reactivity and biological activity.

Ethyl 4-[(4-methoxybenzoyl)amino]benzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

Ethyl 4-(4-acetylbenzamido)benzoate, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound, characterized by its unique functional groups, is part of a broader class of benzamide derivatives known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound can be represented structurally as follows:

This structure features an ethyl ester group and an acetamide moiety attached to a benzene ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. A study evaluating several benzamide derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Candida albicans | 14 |

The antimicrobial mechanisms of this compound are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Similar compounds have been shown to interact with bacterial enzymes, leading to cell death. For instance, benzamide derivatives have been reported to inhibit the assembly of viral capsids in Hepatitis B virus (HBV), suggesting a potential for antiviral applications as well .

Case Studies

- Antibacterial Efficacy : In a comparative study involving various benzamide derivatives, this compound demonstrated superior antibacterial properties compared to other tested compounds, with a notable reduction in bacterial load in treated samples .

- Antiviral Potential : A recent investigation into the antiviral effects of benzamide derivatives revealed that this compound could inhibit HBV replication in vitro. The mechanism was attributed to its binding affinity to core protein interfaces, preventing nucleocapsid assembly .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Studies on related compounds indicate that some benzamide derivatives may exhibit cytotoxic effects at higher concentrations. Therefore, further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use .

Propriétés

IUPAC Name |

ethyl 4-[(4-acetylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-3-23-18(22)15-8-10-16(11-9-15)19-17(21)14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTLFNJKDSCURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.